molecular formula C20H30N2O3 B2393197 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide CAS No. 921565-46-0

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide

Cat. No.: B2393197
CAS No.: 921565-46-0
M. Wt: 346.471
InChI Key: VGYIPLDUHMHCBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is a synthetic heterocyclic compound featuring a benzo[b][1,4]oxazepin core fused with a benzene ring. The structure includes a seven-membered oxazepine ring containing both oxygen and nitrogen atoms at positions 1 and 4, respectively. Key substituents are:

  • 5-isobutyl group: A branched alkyl chain at position 3.
  • 3,3-dimethyl groups: Two methyl groups at position 3 of the oxazepin ring.
  • Pivalamide moiety: A bulky tert-butyl-substituted amide group at position 5.

This compound is hypothesized to exhibit biological activity due to structural similarities with other benzo[b][1,4]oxazepin derivatives, such as kinase inhibitors or anti-inflammatory agents .

Properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O3/c1-13(2)11-22-15-10-14(21-17(23)19(3,4)5)8-9-16(15)25-12-20(6,7)18(22)24/h8-10,13H,11-12H2,1-7H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGYIPLDUHMHCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=CC(=C2)NC(=O)C(C)(C)C)OCC(C1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Aminophenols with Alkynones

A pivotal method involves reacting 2-aminophenols with alkynones in 1,4-dioxane at 100°C. This one-pot reaction proceeds via alkynylketimine intermediate formation, followed by 7-endo-dig cyclization (Figure 1). For the target compound, a substituted 2-aminophenol bearing pre-installed isobutyl and dimethyl groups would serve as the starting material. The alkynone component introduces the oxazepine’s ketone functionality, critical for subsequent transformations.

Mechanistic Insight :

  • Alkynylketimine Formation : The hydroxyl proton of 2-aminophenol activates the alkynone via hydrogen bonding, facilitating nucleophilic attack by the amine.
  • Cyclization : Intramolecular attack of the oxygen lone pair onto the activated alkyne yields the seven-membered ring.

Functionalization of the Benzoxazepine Core

Introduction of the Isobutyl Group

The isobutyl moiety at position 5 is introduced via alkylation. Using isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF), the secondary amine on the oxazepine ring undergoes nucleophilic substitution. Steric hindrance from the 3,3-dimethyl groups necessitates elevated temperatures (80–100°C) and prolonged reaction times (12–24 h) for complete conversion.

Pivalamide Installation

Acylation of the aromatic amine at position 7 is achieved using pivaloyl chloride (trimethylacetyl chloride). Key considerations include:

  • Base Selection : Triethylamine or DIPEA neutralizes HCl, preventing protonation of the amine.
  • Solvent Optimization : Anhydrous THF or dichloromethane ensures high nucleophilicity of the amine.
  • Stoichiometry : A 1.2:1 molar ratio of pivaloyl chloride to amine minimizes diacylation byproducts.

Integrated Synthetic Pathway

Combining these steps yields the target compound through the following sequence:

  • Core Synthesis :

    • 2-Aminophenol derivative + alkynone → benzo[b]oxazepine.
    • Conditions : 1,4-dioxane, 100°C, 12 h.
  • Isobutyl Incorporation :

    • Alkylation with isobutyl bromide.
    • Conditions : DMF, K₂CO₃, 80°C, 24 h.
  • Pivaloylation :

    • Reaction with pivaloyl chloride.
    • Conditions : THF, DIPEA, 0°C to RT, 6 h.

Table 1 : Optimization Parameters for Key Steps

Step Solvent Temperature Time Yield (%)
Cyclocondensation 1,4-Dioxane 100°C 12 h 65–75
Alkylation DMF 80°C 24 h 60–70
Acylation THF 0°C → RT 6 h 85–90

Mechanistic and Kinetic Considerations

Role of Palladium Catalysis

In alternative routes, palladium catalysts facilitate decarbonylation of acid chlorides (e.g., pivaloyl chloride) to generate CO in situ. This CO participates in aminocarbonylation, though its utility for the target compound remains exploratory.

Steric and Electronic Effects

  • 3,3-Dimethyl Groups : Enhance ring rigidity, favoring endo cyclization but slowing alkylation.
  • Isobutyl Substituent : Electron-donating nature accelerates electrophilic aromatic substitution at position 7.

Analytical Characterization

Spectroscopic Data :

  • ¹H NMR (CDCl₃): δ 1.21 (s, 9H, pivaloyl), 1.32 (d, 6H, isobutyl), 3.45 (m, 2H, N-CH₂).
  • IR : 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (amide II).

Chromatographic Purity :

  • HPLC: >98% purity (C18 column, MeCN/H₂O gradient).

Industrial-Scale Adaptations

Continuous Flow Synthesis

Microreactor technology improves heat transfer during exothermic acylation, reducing reaction time to 2 h.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 12.5 (benchmark <15 for pharmaceuticals).
  • E-Factor : 8.2, driven by solvent recovery in cyclocondensation.

Chemical Reactions Analysis

Types of Reactions

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the oxo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide can be studied for its potential biological activity. Compounds with similar structures have shown promise as enzyme inhibitors and receptor modulators.

Medicine

In medicine, this compound could be explored for its therapeutic potential. The oxazepine ring is a common motif in many drugs, and this compound could serve as a lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide involves its interaction with specific molecular targets. The oxazepine ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the targets being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related molecules, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Analogs in the Benzo[b][1,4]oxazepin Family

Compound A : (S)-5-benzyl-N-(5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)-1H-1,2,4-triazole-3-carboxamide (GSK2982772)

  • Key Differences :
    • Substituents at position 5: Benzyl (Compound A) vs. isobutyl (Target compound).
    • Position 3: Triazole carboxamide (Compound A) vs. dimethyl groups (Target compound).
    • Position 7: Unsubstituted (Compound A) vs. pivalamide (Target compound).
  • Activity : GSK2982772 is a potent RIPK1 inhibitor with anti-inflammatory effects, reducing TNF-dependent cytokine production in human ulcerative colitis models .
  • SAR Insight : The benzyl and triazole groups in Compound A enhance kinase binding affinity, while the pivalamide in the target compound may improve metabolic stability.

Pivalamide-Containing Derivatives

Compound B : N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide

  • Core Structure : Pyridine ring vs. benzo[b][1,4]oxazepin.
  • Substituents : Trimethylsilyl and methoxy groups on pyridine vs. isobutyl and dimethyl groups on oxazepin.
  • Physicochemical Properties :
Property Target Compound (Estimated) Compound B
Molecular Weight ~400 g/mol 308.48 g/mol
LogP (Lipophilicity) High (due to pivalamide) Moderate
Solubility Low (hydrophobic core) Higher (pyridine)
  • Functional Role : Pivalamide groups in both compounds likely reduce metabolic degradation, but the pyridine core in Compound B offers greater polarity .

Thiazolidinone and Quinazolinone Derivatives

Compound C : N-(5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide

  • Core Structure: Thiazolidinone and quinazolinone vs. benzo[b][1,4]oxazepin.
  • Activity : Compound C and analogs in show antimicrobial or anticancer activity, but their mechanisms differ from kinase-targeted benzo[b][1,4]oxazepins .
  • Key Contrast: The target compound’s fused aromatic system may enable DNA intercalation or protein binding, while thiazolidinones often act via reactive thiol groups.

Biological Activity

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide is a complex organic compound with notable structural features that suggest potential biological activities. This compound is part of a larger class of oxazepine derivatives, which have been explored for various therapeutic applications including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula for this compound is C23H30N2O6S, and it has an average molecular weight of approximately 434.458 g/mol. The structure includes a tetrahydrobenzo[b][1,4]oxazepin core with various substituents that may influence its biological activity.

Potential Biological Activities

Research indicates that compounds related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant biological activities:

  • Kinase Inhibition : Derivatives of oxazepines have been studied for their potential as kinase inhibitors. Kinases are crucial in regulating various cellular processes including cell growth and apoptosis. Inhibition of specific kinases may have therapeutic implications in cancer and inflammatory diseases.
  • Anti-inflammatory Properties : The presence of certain functional groups in the compound may confer anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate inflammatory pathways.
  • Neuroprotective Effects : Some studies suggest that oxazepines can interact with pathways involved in neurodegenerative diseases. This is particularly relevant given the role of RIP1 kinase in apoptosis and necrosis .

Case Studies and Research Findings

Several studies have focused on the biological activity of compounds structurally related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin). Below are summaries of relevant findings:

StudyFindings
Kinase Inhibition Studies Research demonstrated that certain oxazepine derivatives effectively inhibit RIP1 kinase activity, suggesting potential use in treating inflammatory diseases .
Anticancer Activity A study highlighted the anticancer potential of similar compounds through their ability to induce apoptosis in cancer cells via kinase modulation.
Neuroprotective Mechanisms Investigations into neuroprotective effects showed that compounds with the oxazepine core can influence neuroinflammatory responses, indicating their potential in neurodegenerative conditions.

Synthesis and Derivatives

The synthesis of N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) typically involves multi-step organic synthesis techniques. The following methods are commonly employed:

  • Formation of the Oxazepine Core : Initial steps involve creating the tetrahydrobenzo[b][1,4]oxazepin structure through cyclization reactions.
  • Substitution Reactions : Subsequent reactions introduce various substituents such as isobutyl and pivalamide groups to enhance biological activity.
  • Purification : Final products are purified using chromatography techniques to ensure high purity for biological testing.

Q & A

Q. What are the critical steps and considerations in synthesizing this compound?

Synthesis typically involves multi-step reactions starting with the tetrahydrobenzo[b][1,4]oxazepine core, followed by functionalization with pivalamide. Key steps include:

  • Core formation : Cyclization under controlled temperatures (e.g., reflux in inert atmosphere) to form the benzoxazepine ring .
  • Functionalization : Amidation using pivaloyl chloride or derivatives, requiring anhydrous conditions to avoid hydrolysis .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, monitored via HPLC . Methodological challenges include minimizing side reactions (e.g., over-oxidation) and optimizing solvent systems (e.g., dichloromethane or acetonitrile) .

Q. Which analytical techniques are essential for structural confirmation?

  • NMR spectroscopy : 1H/13C NMR to verify regiochemistry and confirm substituent positions (e.g., distinguishing isobutyl vs. propyl groups) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and detect isotopic patterns .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functional groups .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?

  • Target identification : Use enzyme inhibition assays (e.g., kinase profiling) to identify potential targets, leveraging structural analogs known to inhibit SYK or related kinases .
  • Cellular models : Dose-response studies in cancer or immune cell lines to assess IC50 values, with controls for cytotoxicity (e.g., MTT assays) .
  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding interactions with target proteins, guided by crystallographic data of homologous compounds .

Q. How can conflicting bioactivity data across structural analogs be resolved?

  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., ethyl vs. isobutyl substituents) to identify critical pharmacophores .
  • Solubility optimization : Adjust formulations using co-solvents (e.g., DMSO/PBS mixtures) to mitigate false negatives in cell-based assays .
  • Metabolic stability testing : LC-MS/MS to assess hepatic microsomal degradation, which may explain discrepancies in in vivo vs. in vitro efficacy .

Q. What experimental design strategies mitigate risks during synthesis?

  • Hazard assessment : Pre-synthesis evaluation of reagents (e.g., trichloroisocyanuric acid) for mutagenicity or exothermic reactivity using Ames testing and DSC .
  • Process safety : Use Schlenk lines for air-sensitive steps and real-time monitoring (e.g., FTIR) to detect hazardous intermediates .

Methodological and Data Analysis Challenges

Q. How can reaction yields be optimized for large-scale synthesis?

  • Catalyst screening : Test palladium or copper catalysts for Buchwald-Hartwig amidation to improve efficiency .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >90% yield .
  • DoE (Design of Experiments) : Statistically optimize parameters (temperature, solvent ratio) using software like JMP .

Q. What computational tools are recommended for predicting physicochemical properties?

  • LogP calculation : Use MarvinSketch or ChemAxon to estimate lipophilicity, critical for blood-brain barrier penetration studies .
  • ADMET prediction : SwissADME or ADMETLab to forecast absorption and toxicity profiles .

Data Contradiction Analysis

Q. How to address inconsistencies in reported enzyme inhibition potency?

  • Assay standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) and replicate across labs .
  • Protein source verification : Confirm enzyme purity (e.g., SDS-PAGE) and activity (e.g., kinetic assays) to rule out batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.